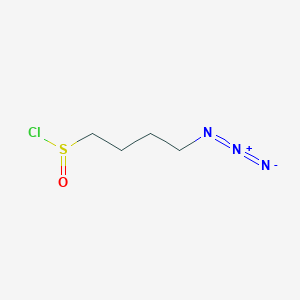

4-Azido-1-butanesulfinyl Chloride

Description

Contextual Significance of Highly Functionalized Sulfinyl Chlorides in Organic Synthesis

Sulfinyl chlorides (R-SOCl) are a class of organosulfur compounds characterized by their high reactivity, which makes them valuable intermediates in organic synthesis. britannica.com They are precursors to a variety of sulfur-containing functional groups. One of their most common applications is in the synthesis of sulfinamides, which are important in asymmetric chemistry and can act as protecting groups. nih.gov The reaction of a sulfinyl chloride with a primary or secondary amine readily forms a sulfinamide.

Furthermore, sulfinyl chlorides can be transformed into other useful compounds. While sensitive to hydrolysis, they serve as precursors for sulfonimidoyl chlorides, which possess interesting and useful chemistry. nih.gov The development of efficient methods for the synthesis of sulfinyl chlorides, often from thiols or their derivatives, is an ongoing area of research, highlighting their importance as synthetic intermediates. britannica.comorganic-chemistry.org The presence of a sulfinyl chloride group in a molecule like 4-azido-1-butanesulfinyl chloride would therefore offer a direct handle for introducing a range of sulfur-containing moieties.

Academic Research Landscape of Azido-Functionalized Building Blocks and Reagents

Organic azides (R-N₃) are exceptionally versatile functional groups in modern organic chemistry. wikipedia.org Initially, their use was somewhat limited due to stability concerns, but the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has led to a dramatic increase in their application. wikipedia.orgsigmaaldrich.com This reaction allows for the reliable and efficient formation of 1,2,3-triazoles from azides and terminal alkynes. wikipedia.org

Beyond click chemistry, azides participate in a wide array of other important transformations. The Staudinger reaction, for instance, provides a mild method for the reduction of azides to primary amines using phosphines. wikipedia.org This makes the azido (B1232118) group an effective protecting group for amines. sigmaaldrich.comsigmaaldrich.com Azides can also undergo thermal or photochemical decomposition to generate highly reactive nitrenes, which can then participate in various reactions, including C-H amination. diva-portal.orgrsc.org The azido group is generally stable under many reaction conditions, which allows for its incorporation into complex molecules. sigmaaldrich.comsigmaaldrich.com

The following table summarizes key reactions involving the azide (B81097) functional group:

Interactive Data Table: Key Reactions of Organic Azides| Reaction Name | Reactant(s) | Product | Significance |

|---|---|---|---|

| Azide-Alkyne Huisgen Cycloaddition (Click Chemistry) | Alkyne | 1,2,3-Triazole | Highly efficient and reliable ligation chemistry. wikipedia.orgwikipedia.org |

| Staudinger Ligation/Reaction | Phosphine, Water | Primary Amine, Phosphine Oxide | Mild reduction of azides to amines. wikipedia.org |

| Curtius Rearrangement | Heat or Light | Isocyanate | Access to amines, urethanes, and ureas. wikipedia.orgbritannica.com |

| Aza-Wittig Reaction | Phosphine, Carbonyl Compound | Iminophosphorane, then Imine | Formation of C=N bonds. diva-portal.org |

| Nitrene Insertion | Heat or Light | Aminated products | C-H functionalization. diva-portal.orgrsc.org |

Historical Development of Synthetic Methodologies for Related Azido and Sulfinyl Compounds

The synthesis of organic azides dates back to 1864, when Peter Griess first prepared phenyl azide. wikipedia.orgsigmaaldrich.com A common and long-standing method for introducing the azide group is through the nucleophilic substitution of an alkyl halide with an azide salt, such as sodium azide. fiveable.me Over the years, methods have been developed to synthesize azides from a variety of other functional groups, including alcohols and amines. wikipedia.org The Curtius rearrangement, discovered in the 1890s, involves the thermal decomposition of acyl azides to isocyanates and was an early and significant reaction of this class of compounds. wikipedia.orgbritannica.com

The synthesis of sulfonyl chlorides, a related and more stable class of compounds compared to sulfinyl chlorides, has also been a subject of extensive research. Traditional methods often involved the oxidative chlorination of thiols or disulfides, sometimes using harsh reagents. organic-chemistry.orgnih.gov More recent developments have focused on milder and more practical methods. For example, sulfonyl hydrazides can be converted to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS). nih.gov The development of methods for synthesizing bifunctional molecules containing both an azide and a sulfur-based functional group would draw upon these historical precedents. For a hypothetical molecule like this compound, a synthetic strategy might involve the preparation of an azido-thiol followed by a controlled oxidation and chlorination step.

The table below outlines some general synthetic approaches to sulfonyl chlorides, which could be conceptually adapted for sulfinyl chlorides:

Interactive Data Table: Synthetic Routes to Sulfonyl Chlorides| Starting Material | Key Reagents | Advantages/Notes |

|---|---|---|

| Thiols, Disulfides | H₂O₂/HCl, NCS/HCl | Direct oxidation and chlorination. organic-chemistry.org |

| S-Alkylisothiourea salts | Bleach, NCS | Uses readily available and inexpensive starting materials. organic-chemistry.org |

| Sulfonyl hydrazides | NCS, NBS | Milder conditions compared to traditional methods. nih.gov |

| Anilines (via diazonium salts) | SO₂, Cu catalyst | Sandmeyer-type reaction. organic-chemistry.org |

Scope and Objectives of Academic Inquiry into this compound

Given the absence of specific literature on this compound, academic inquiry into this compound would likely begin with its synthesis and characterization. A primary objective would be to develop a reliable synthetic route that manages the reactivity of the sulfinyl chloride in the presence of the azide.

Following a successful synthesis, research would logically turn to exploring its utility as a bifunctional building block. Key research questions would include:

Orthogonal Reactivity: Can the azide and sulfinyl chloride groups be reacted selectively under different conditions? For example, could the sulfinyl chloride be converted to a sulfinamide while leaving the azide intact for a subsequent click reaction?

Novel Reagent Development: Could this compound be used to introduce both a sulfur-containing group and an azide "handle" onto a target molecule in a single step? This could be valuable for creating novel probes for chemical biology or for synthesizing complex heterocyclic structures.

Materials Science Applications: Could this molecule be used to synthesize new polymers or surface coatings? The azide group would allow for post-polymerization modification via click chemistry, while the sulfur-containing backbone could impart specific physical properties.

The investigation of this compound would therefore aim to expand the toolbox of synthetic chemists, potentially enabling the streamlined synthesis of complex molecules with applications in medicinal chemistry, materials science, and beyond.

Structure

3D Structure

Properties

Molecular Formula |

C4H8ClN3OS |

|---|---|

Molecular Weight |

181.65 g/mol |

IUPAC Name |

4-azidobutane-1-sulfinyl chloride |

InChI |

InChI=1S/C4H8ClN3OS/c5-10(9)4-2-1-3-7-8-6/h1-4H2 |

InChI Key |

VDHPRKZJVOJMPL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCS(=O)Cl)CN=[N+]=[N-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Azido 1 Butanesulfinyl Chloride

Strategic Approaches to Sulfinyl Chloride Formation with Azido (B1232118) Substitution

The primary challenge in synthesizing 4-azido-1-butanesulfinyl chloride lies in the selective formation of the sulfinyl chloride group without affecting the azide (B81097) moiety. The azide group is sensitive to various reagents, particularly reducing and certain oxidizing agents, which are often employed in sulfinyl chloride synthesis.

Strategic approaches to address this challenge include:

Mild Oxidation of Thiol Precursors: A common and effective method for forming sulfinyl chlorides is the oxidation of the corresponding thiol. acs.orgyoutube.com For an azido-substituted thiol, the choice of oxidizing agent is critical to avoid unwanted side reactions with the azide group. Reagents such as sulfuryl chloride (SO2Cl2) can be used under carefully controlled conditions. acs.orgacs.org Continuous flow reactors can offer precise control over reaction parameters, minimizing byproduct formation. acs.org

Chlorination of Disulfide Precursors: The chlorination of disulfides is another established route to sulfenyl chlorides, which can then be oxidized to sulfinyl chlorides. wikipedia.org This two-step approach may offer better selectivity as the initial chlorination of the disulfide can sometimes be achieved under milder conditions than the direct oxidation of a thiol.

In Situ Generation and Reaction: To circumvent the instability of sulfinyl chlorides, they can be generated in situ and immediately reacted with a desired nucleophile. While this doesn't directly yield isolated this compound, it is a key strategy when this compound is an intermediate in a larger synthetic sequence. nih.gov

Precursor Design and Synthesis for this compound

The successful synthesis of the target compound heavily relies on the rational design and preparation of suitable precursors. The key precursors for this compound are 4-azidobutane-1-thiol and bis(4-azidobutyl) disulfide.

The synthesis of these precursors typically starts from a bifunctional butane (B89635) derivative. A common strategy involves the nucleophilic substitution of a dihaloalkane, such as 1,4-dibromobutane (B41627), with sodium azide to introduce the azido group, followed by conversion of the remaining halide to a thiol or disulfide.

Synthesis of 4-Azidobutane-1-thiol:

A plausible synthetic route to 4-azidobutane-1-thiol involves the following steps:

Monosubstitution of 1,4-Dihalobutane: Reacting 1,4-dibromobutane with one equivalent of sodium azide to form 1-azido-4-bromobutane (B3215488). Careful control of stoichiometry is crucial to minimize the formation of 1,4-diazidobutane.

Thiol Formation: The resulting 1-azido-4-bromobutane can be converted to the corresponding thiol by reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

Synthesis of Bis(4-azidobutyl) disulfide:

This precursor can be synthesized by the oxidation of 4-azidobutane-1-thiol. researchgate.net Alternatively, it can be prepared by reacting 1-azido-4-bromobutane with sodium disulfide (Na2S2).

Optimization of Reaction Conditions for Scalable Synthesis

For any synthetic methodology to be practical, especially for scalable production, optimization of reaction conditions is paramount. This involves a careful selection of reagents, solvents, and temperature, as well as efficient isolation techniques. rsc.org

Reagent Selection and Stoichiometry

The choice of chlorinating and oxidizing agents is critical.

Chlorinating Agents: For the conversion of thiols or disulfides to sulfinyl chlorides, reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) are commonly used. nih.govorganic-chemistry.org The stoichiometry must be carefully controlled to prevent over-oxidation to the corresponding sulfonyl chloride.

Reducing Agents (for alternative routes): While less direct for sulfinyl chloride synthesis, some methods involve the reduction of sulfonyl chlorides. nih.gov In such cases, the choice of reducing agent (e.g., triphenylphosphine) and its stoichiometry are crucial for selectivity. acs.orgnih.gov

A study on the synthesis of sulfinamides from sulfonyl chlorides highlighted the importance of the order of addition of reagents and their stoichiometry to achieve the desired product over side products. nih.gov

Solvent Effects and Temperature Control

The reaction medium and temperature play a significant role in the outcome of the synthesis.

Solvent: The choice of solvent can influence reaction rates and selectivity. nih.gov For the formation of sulfinyl chlorides, inert aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are often preferred to minimize side reactions. rsc.orggoogle.com A study on the synthesis of sulfenyl chloride in a continuous flow system found that dichloromethane was a suitable solvent. acs.org

Temperature: These reactions are often exothermic and require strict temperature control to prevent decomposition of the product and the formation of byproducts. acs.org Reactions are typically carried out at low temperatures, often ranging from -20 °C to 0 °C. acs.orgnih.gov For instance, in the formation of a sulfenyl chloride intermediate, lowering the temperature from 25 °C to 0 °C resulted in a decrease in yield, indicating a complex relationship between temperature and reaction efficiency that requires careful optimization. acs.orgresearchgate.net

Isolation and Purification Techniques for Reactive Intermediates

Sulfinyl chlorides are known to be reactive and sensitive to moisture. nih.gov Therefore, their isolation and purification require specific techniques.

Anhydrous Conditions: All manipulations should be carried out under strictly anhydrous conditions to prevent hydrolysis to the corresponding sulfinic acid.

Vacuum Distillation/Stripping: For liquid sulfinyl chlorides, purification can sometimes be achieved by vacuum distillation or stripping with an inert gas to remove volatile impurities. google.comorgsyn.org

Chromatography: In some cases, flash column chromatography on silica (B1680970) gel can be used for purification, although the reactive nature of the sulfinyl chloride can make this challenging. nih.govnih.gov

Crystallization: If the sulfinyl chloride is a solid, it may be purified by crystallization from a suitable inert solvent. google.com

Chemo- and Regioselective Synthesis of Azido-Sulfinyl Chloride Scaffolds

The presence of two distinct functional groups, the azide and the sulfinyl chloride, on the same molecule allows for chemo- and regioselective reactions. The sulfinyl chloride is a highly electrophilic center, susceptible to nucleophilic attack, while the azide group can participate in cycloaddition reactions, such as the well-known "click" chemistry with alkynes. acs.orgnih.govnih.gov

Chemoselectivity: By choosing the appropriate reaction conditions and reagents, one functional group can be reacted selectively while leaving the other intact. For example, the sulfinyl chloride can react with amines to form sulfinamides or with alcohols to form sulfinate esters under conditions where the azide group is stable. orgsyn.org Conversely, the azide can undergo a Huisgen cycloaddition with an alkyne without affecting the sulfinyl chloride group, provided the reaction conditions are mild.

Regioselectivity: In reactions involving the sulfinyl chloride, the regioselectivity is determined by the attack of the nucleophile at the sulfur atom. In reactions involving the azide group, such as cycloadditions, the regioselectivity can be controlled by the choice of catalyst and reaction conditions.

The ability to perform selective transformations on either the azide or the sulfinyl chloride moiety makes this compound a valuable bifunctional building block in organic synthesis, allowing for the construction of complex molecules with diverse functionalities.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide array of chemical compounds, including this compound. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. For a molecule like this compound, which contains both an energetic azide group and a reactive sulfinyl chloride moiety, the application of these principles is particularly critical for ensuring safety, efficiency, and environmental stewardship. Research in related areas, particularly the synthesis of sulfonyl chlorides and organic azides, offers a framework for developing more sustainable methodologies.

Key green chemistry strategies applicable to the synthesis of this compound include the use of less hazardous reagents, development of catalytic processes, utilization of safer solvents, and improved atom economy. Traditional methods for preparing sulfinyl or sulfonyl chlorides often rely on harsh and toxic reagents like chlorine gas. organic-chemistry.orgnih.gov Modern approaches, however, are shifting towards milder and more selective alternatives.

Another avenue involves the development of catalytic systems. Photocatalysis, using transition metal-free materials like carbon nitride, has emerged as a powerful tool for promoting organic reactions under mild conditions, such as visible light irradiation at room temperature. acs.orgnih.gov Such methods offer a sustainable alternative to traditional reactions that may require stoichiometric and often toxic reagents. acs.org While direct application to this compound is a subject for further research, these photocatalytic strategies have proven effective for the synthesis of various sulfonyl chlorides from aryldiazonium salts, demonstrating high functional group tolerance. acs.orgnih.gov

The choice of solvent is another cornerstone of green synthesis. Efforts are being made to replace conventional volatile organic compounds with greener alternatives. Water, supercritical fluids like CO2, and ionic liquids are being explored for syntheses involving azides and related compounds. pnas.orgresearchgate.net Azide ionic liquids, for example, can act as both the reagent and the solvent, potentially leading to higher reaction rates and easier product separation and reagent regeneration. researchgate.net

The following table summarizes research findings for green synthetic methods applied to related sulfonyl chlorides, illustrating the potential for high yields and milder conditions that could be adapted for this compound.

Table 1: Green Synthesis Methodologies for Structurally Related Sulfonyl Chlorides

| Starting Material Precursor | Chlorinating Agent/Catalyst | Solvent | Reaction Conditions | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| S-Benzylisothiourea chloride | N-Chlorosuccinimide (NCS) | Acetonitrile/HCl (aq) | Room Temperature | 96% | thieme-connect.com |

| 4-Methylbenzenesulfonhydrazide | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temperature, 2h | 94% | nih.gov |

| Arenediazonium tetrafluoroborates | Potassium poly(heptazine imide) photocatalyst | Acetonitrile | Visible light, Room Temp. | 50-95% | nih.gov |

This table presents data for the synthesis of various sulfonyl chlorides, not specifically this compound, to illustrate the efficacy of green chemistry approaches.

By integrating these principles—safer reagents like NCS, innovative catalytic systems, benign solvents, and safer azide sources—the synthesis of this compound can be aligned with modern standards of sustainable chemistry, minimizing environmental impact and enhancing operational safety.

Mechanistic Investigations and Chemical Reactivity of 4 Azido 1 Butanesulfinyl Chloride

Electrophilic Nature of the Sulfinyl Chloride Moiety

The sulfinyl chloride group, -S(O)Cl, is inherently electrophilic, a characteristic that governs a significant portion of its reactivity. The sulfur atom in this moiety is in a tetrahedral geometry and is bonded to a highly electronegative oxygen atom and a chlorine atom. Both of these atoms are electron-withdrawing, which creates a significant partial positive charge on the sulfur atom. This electron deficiency makes the sulfur atom a prime target for attack by a wide variety of nucleophiles. tandfonline.com

Furthermore, the chloride ion is an effective leaving group, facilitating nucleophilic substitution reactions at the sulfur center. The combination of a highly electrophilic sulfur atom and a good leaving group makes sulfinyl chlorides, including 4-Azido-1-butanesulfinyl Chloride, potent electrophilic reagents in organic synthesis. tandfonline.com They readily react with nucleophiles such as alcohols to form sulfinate esters and with primary or secondary amines to yield sulfinamides.

Nucleophilic Attack Pathways and Reaction Kinetics

Nucleophilic substitution at the sulfinyl sulfur of this compound can proceed through distinct mechanistic pathways, primarily categorized as either a concerted, S_N2-like mechanism or a stepwise addition-elimination (A-E) mechanism.

The concerted mechanism involves a single transition state where the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. This pathway is analogous to the S_N2 reaction at a carbon center and typically results in the inversion of stereochemistry at the sulfur atom.

The kinetics of these reactions are typically second-order, being first-order in both the sulfinyl chloride and the nucleophile. mdpi.com The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the substituents on the sulfinyl chloride.

| Feature | Concerted (SN2-like) Pathway | Addition-Elimination (A-E) Pathway |

|---|---|---|

| Mechanism | Single step (concerted) | Two steps (stepwise) |

| Intermediate | None (only a transition state) | Trigonal bipyramidal sulfurane |

| Stereochemistry | Typically inversion | Inversion or retention possible |

| Kinetics | Generally second-order overall |

Role of the Azido (B1232118) Group in Modulating Reactivity

The azido group (-N₃) at the terminal position of the butyl chain exerts a significant electronic influence on the reactivity of the distant sulfinyl chloride moiety. The azide (B81097) functional group is known for its dual electronic nature; it is moderately electron-withdrawing through an inductive effect (-I) but can act as an electron-donating group through resonance (+R).

In this compound, the primary influence of the azido group on the sulfinyl chloride is through-bond induction. The electron-withdrawing inductive effect of the azide makes the sulfur atom even more electron-deficient, thereby enhancing its electrophilicity. This activation would be expected to increase the rate of nucleophilic attack at the sulfur center compared to a non-functionalized alkanesulfinyl chloride like 1-butanesulfinyl chloride.

Beyond its electronic modulation, the azido group can also participate directly in reactions, serving as a potent nucleophile or as a precursor to a nitrene. Its most direct role in modulating reactivity is its potential to act as an internal nucleophile, a behavior that leads to the intramolecular reactions discussed in the following section.

| Electronic Effect | Description | Impact on Sulfinyl Chloride Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdraws electron density along the sigma bond framework. | Increases the electrophilicity of the sulfur atom, accelerating nucleophilic attack. |

| Resonance Effect (+R) | Can donate electron density via its π-system (less relevant through a saturated alkyl chain). | Minimal direct effect on the sulfinyl group due to the insulating alkyl chain. |

| Nucleophilicity | The terminal nitrogen atom is nucleophilic. | Enables potential intramolecular reactions by attacking the electrophilic sulfur. |

Intramolecular Cyclization Pathways and Rearrangement Reactions

The bifunctional nature of this compound, possessing both a strong electrophile and a good internal nucleophile separated by a flexible four-carbon tether, makes it a prime candidate for intramolecular cyclization. The most probable pathway involves the nucleophilic attack of the terminal nitrogen atom of the azido group onto the electrophilic sulfinyl sulfur atom.

This intramolecular nucleophilic substitution would displace the chloride ion and result in the formation of a five-membered heterocyclic ring system. The expected product would be a cyclic sulfinamide derivative, specifically a 1,2-thiazolidine 1-oxide structure. Such cyclizations are synthetically valuable for creating heterocyclic scaffolds. The favorability of forming five- or six-membered rings often drives these reactions. rsc.org

While sulfonyl azides are known to undergo thermal or photochemical rearrangements to form sulfonyl nitrenes, which can then undergo various insertion or rearrangement reactions, the reactivity profile of this compound is dominated by the electrophilicity of the sulfinyl chloride group. Therefore, direct intramolecular nucleophilic substitution is a more likely pathway than reactions involving nitrene formation under typical thermal conditions. acs.orgnih.gov

Stereochemical Outcomes of Reactions Involving this compound

The sulfur atom in this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers. The stereochemical outcome of reactions at this chiral center is highly dependent on the reaction mechanism.

For nucleophilic substitution reactions that proceed via the concerted S_N2-like mechanism, a predictable inversion of configuration at the sulfur center is expected. nih.gov This is a common and well-documented stereochemical course for reactions of chiral sulfinyl derivatives.

In cases where the reaction proceeds through an addition-elimination mechanism involving a stable sulfurane intermediate, the stereochemical outcome is less straightforward. The geometry of the trigonal bipyramidal intermediate and whether it undergoes pseudorotation before the leaving group is expelled will determine if the product is formed with retention or inversion of configuration. However, for most simple nucleophilic substitutions on sulfinyl chlorides, inversion is the more commonly observed outcome. acs.org

| Reaction Mechanism | Key Feature | Predicted Stereochemical Outcome at Sulfur |

|---|---|---|

| Concerted (SN2-like) | Backside attack by nucleophile | Inversion of configuration |

| Addition-Elimination (A-E) | Formation of sulfurane intermediate; axial attack, axial departure | Inversion of configuration |

| Sulfurane intermediate undergoes pseudorotation before departure | Retention of configuration |

Catalyst-Mediated Transformations Utilizing this compound

The reactivity of this compound can be further expanded and controlled through the use of catalysts. Different catalysts can be employed to selectively target either the sulfinyl chloride or the azido functional group.

Reactions at the Sulfinyl Chloride Moiety: Lewis acids, such as AlCl₃ or FeCl₃, can be used to catalyze reactions involving the sulfinyl chloride. The Lewis acid coordinates to the oxygen or chlorine atom of the sulfinyl group, increasing the electrophilicity of the sulfur atom and making it more susceptible to attack by weak nucleophiles. This is particularly useful in reactions like Friedel-Crafts sulfinylation, where the sulfinyl group is introduced onto an aromatic ring.

Reactions at the Azido Moiety: The azido group is renowned for its participation in a variety of powerful, catalyst-mediated transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent example of "click chemistry." In the presence of a copper(I) catalyst, the azido group of this compound will react with a terminal alkyne to selectively and efficiently form a stable 1,2,3-triazole ring. nih.govbiorxiv.org This allows the molecule to be used as a bifunctional linker, connecting a sulfinyl-derived group to an alkyne-containing molecule.

Transition Metal-Catalyzed Nitrene Transfer: Catalysts based on rhodium(II) or cobalt(II) can react with the azide to generate a transient metal-nitrene intermediate. nih.gov This highly reactive species can then undergo a variety of transformations, such as C-H amination or aziridination of olefins, providing pathways to complex nitrogen-containing molecules.

This dual reactivity makes this compound a versatile building block, where the reaction pathway can be directed by the choice of catalyst.

| Target Functional Group | Catalyst Type | Example Reaction | Potential Product Type |

|---|---|---|---|

| Sulfinyl Chloride | Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Sulfinylation | Aryl Butyl Sulfoxides |

| Azido Group | Copper(I) | Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole derivatives |

| Rhodium(II) or Cobalt(II) | Intramolecular C-H Amination | Cyclic Sulfamides/Amines |

Derivatization and Transformation Strategies for 4 Azido 1 Butanesulfinyl Chloride

Formation of Sulfoxides and Sulfones from 4-Azido-1-butanesulfinyl Chloride

The sulfinyl chloride group in this compound is at the sulfur(II) oxidation state and can be readily oxidized to higher oxidation states, namely sulfoxides (sulfinyl derivatives) and sulfones (sulfonyl derivatives).

The oxidation of the sulfinyl chloride itself is not the typical route to sulfoxides and sulfones. Generally, the sulfinyl chloride would first be converted to a more stable thioether, which is then oxidized. However, direct oxidation of sulfinyl chlorides to sulfonyl chlorides (a precursor to sulfones) can be achieved using strong oxidizing agents.

A more common strategy involves the initial conversion of the sulfinyl chloride to a sulfenamide (B3320178) or a thioether, which is then oxidized. For instance, reaction with a primary or secondary amine would yield a sulfenamide, which can be oxidized to the corresponding sulfonamide. Alternatively, reaction with an organometallic reagent or a thiol can produce a thioether, which can then be selectively oxidized to either a sulfoxide (B87167) or a sulfone.

The controlled oxidation of a sulfide (B99878) derived from this compound would provide access to the corresponding sulfoxide. Further oxidation under more forcing conditions would yield the sulfone. A variety of oxidizing agents can be employed for the transformation of sulfides to sulfoxides and sulfones, with the choice of reagent and reaction conditions determining the final product.

| Transformation | Reagent Example | Product Type |

| Sulfide to Sulfoxide | meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Azido-sulfoxide |

| Sulfide to Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) (2 equiv.) | Azido-sulfone |

| Sulfide to Sulfone | Hydrogen peroxide (H₂O₂) | Azido-sulfone |

This table illustrates general transformations for the oxidation of sulfides to sulfoxides and sulfones.

Accessing Sulfonamides and Sulfonates from this compound Precursors

The sulfinyl chloride functionality of this compound is a precursor to sulfonamides and sulfonates. This typically involves a two-step process: oxidation of the sulfinyl chloride to the corresponding sulfonyl chloride, followed by reaction with a nucleophile.

The oxidation of this compound to 4-azido-1-butanesulfonyl chloride can be accomplished using various oxidizing agents. Once formed, the sulfonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic substitution with amines to form sulfonamides or with alcohols to form sulfonates.

The synthesis of sulfonamides is a common transformation of sulfonyl chlorides, valued for the biological activity of the resulting compounds. The reaction of 4-azido-1-butanesulfonyl chloride with primary or secondary amines in the presence of a base would yield the corresponding N-substituted 4-azido-1-butanesulfonamides.

Similarly, the reaction of 4-azido-1-butanesulfonyl chloride with alcohols or phenols in the presence of a base affords the corresponding sulfonate esters. This transformation provides a means to introduce the 4-azidobutylsulfonyl moiety onto a variety of molecular scaffolds.

| Precursor | Reagent(s) | Product |

| 4-Azido-1-butanesulfonyl chloride | Primary or Secondary Amine, Base | 4-Azido-1-butanesulfonamide |

| 4-Azido-1-butanesulfonyl chloride | Alcohol or Phenol, Base | 4-Azido-1-butanesulfonate |

This table illustrates the synthesis of sulfonamides and sulfonates from a sulfonyl chloride precursor.

Multi-Component Reactions Incorporating this compound

While specific multi-component reactions (MCRs) involving this compound are not widely documented, its bifunctional nature makes it a plausible candidate for such transformations. MCRs are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single pot.

An envisioned MCR could involve the simultaneous reaction of the sulfinyl chloride and the azide (B81097) group with different partners. For instance, a reaction could be designed where the sulfinyl chloride reacts with a nucleophile, and the azide participates in a cycloaddition reaction in the same pot. The development of such a process would depend on the careful selection of reactants and conditions to ensure compatibility and achieve the desired outcome.

Synthesis of Complex Architectures Utilizing this compound as a Key Building Block

The unique combination of a reactive sulfur electrophile and a "clickable" azide group makes this compound a valuable building block for the synthesis of complex molecular architectures. Its utility is particularly evident in the construction of molecules for chemical biology and materials science applications.

For example, it can be used to introduce a "clickable" handle onto a biomolecule or a polymer. The sulfinyl chloride can react with a nucleophilic group on the target molecule, and the appended azide can then be used to attach other molecules of interest, such as fluorescent dyes, affinity tags, or drug molecules, via click chemistry.

The ability to perform sequential, orthogonal reactions on the two functional groups allows for a high degree of control over the final structure of the molecule. This makes this compound a versatile tool for the modular assembly of complex and functional molecular systems.

Advanced Spectroscopic and Analytical Methodologies for Elucidating the Structure and Reactivity of 4 Azido 1 Butanesulfinyl Chloride

High-Resolution Mass Spectrometry in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 4-Azido-1-butanesulfinyl Chloride. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which allows for the determination of a unique molecular formula.

For this compound, with a molecular formula of C₄H₈ClN₃OS, the expected exact mass can be calculated with high precision. lgcstandards.com This technique is crucial for distinguishing it from other potential isomers or compounds with the same nominal mass. The analysis would also reveal a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, and ³⁴S) isotopes, further corroborating the compound's identity.

Table 5.1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₄H₈ClN₃OS |

| Monoisotopic Mass | 181.00766 Da |

| M+1 Peak Abundance | ~4.9% (from ¹³C), ~2.1% (from ³³S) |

| M+2 Peak Abundance | ~32% (from ³⁷Cl), ~4.4% (from ³⁴S) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are used to confirm the connectivity of the butyl chain and the position of the functional groups, as well as to assess the purity of the sample.

In the ¹H NMR spectrum, the four methylene (B1212753) groups of the butane (B89635) backbone would appear as distinct multiplets. The protons closest to the electron-withdrawing sulfinyl chloride group (at C1) would be the most deshielded and resonate at the highest chemical shift (downfield). Conversely, the protons adjacent to the azide (B81097) group (at C4) would also be shifted downfield relative to a simple alkane but typically less so than those next to the sulfinyl chloride.

The ¹³C NMR spectrum would complement this by showing four distinct signals corresponding to the four carbon atoms of the butyl chain, with their chemical shifts reflecting the electronic environment imposed by the adjacent functional groups.

Table 5.2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | 3.5 - 3.8 | Triplet | -CH₂(1)-S(O)Cl |

| 3.2 - 3.5 | Triplet | -CH₂(4)-N₃ | |

| 1.8 - 2.2 | Multiplet | -CH₂(2)- | |

| 1.6 - 2.0 | Multiplet | -CH₂(3)- | |

| ¹³C NMR | 60 - 65 | Methylene (CH₂) | C1 |

| 50 - 55 | Methylene (CH₂) | C4 | |

| 25 - 30 | Methylene (CH₂) | C2 | |

| 20 - 25 | Methylene (CH₂) | C3 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the key functional groups present in this compound by probing their characteristic vibrational frequencies. These techniques are particularly effective for confirming the presence of the azide and sulfinyl chloride moieties.

The azide group (–N₃) exhibits a very strong and sharp absorption band in the IR spectrum, typically around 2100 cm⁻¹, which is a highly diagnostic region. The sulfinyl chloride group gives rise to characteristic stretches for the S=O and S-Cl bonds. The S=O stretch is a strong band usually found in the 1120-1160 cm⁻¹ region for sulfinyl chlorides. The S-Cl stretch appears at lower frequencies. The presence of these specific bands provides clear evidence for the compound's structure.

Table 5.3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric stretch | ~2100 | Strong, Sharp |

| Sulfinyl (S=O) | Stretch | 1120 - 1160 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |

| S-Cl | Stretch | 600 - 800 | Medium |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a single crystal of the reactive this compound itself can be challenging, X-ray crystallography is invaluable for determining the precise three-dimensional structure of its stable, crystalline derivatives. openaccessjournals.comopenaccessjournals.com Sulfinyl chlorides readily react with primary or secondary amines to form sulfinamides, which are often stable, crystalline solids. nih.govrsc.org

By converting this compound into a sulfinamide derivative, its structure can be confirmed with atomic-level precision. nih.gov The resulting crystal structure would provide definitive proof of the original compound's connectivity, including the position of the azide and the sulfur-containing group. Furthermore, it would reveal crucial information about bond lengths, bond angles, and intermolecular interactions in the solid state. openaccessjournals.com Similarly, the azide group can undergo cycloaddition reactions, for instance with alkynes to form stable triazoles, which can also be subjected to crystallographic analysis to confirm the structure of the parent molecule. organic-chemistry.orgwikipedia.org

Chromatographic and Separation Techniques for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for both monitoring the progress of reactions involving this compound and for the purification of the final products.

Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress, allowing for the quick assessment of the consumption of starting materials and the formation of products.

High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis. For a polar, non-volatile compound like this compound or its derivatives, reversed-phase HPLC is a common choice. researchgate.net A C18 column could be used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient to separate components based on their polarity. helixchrom.comchromatographyonline.com Derivatization of the azide can also be employed to enhance UV detection for trace-level analysis. chromatographyonline.comnih.gov

Ion Chromatography has been successfully used for the sensitive and selective determination of azide ions in samples that may also contain high concentrations of chloride, which is relevant given the compound's structure. nih.govmdpi.com This method uses an anion-exchange stationary phase and suppressed conductivity detection to achieve excellent resolution and low detection limits. nih.gov

These separation techniques are crucial for ensuring the purity of synthesized this compound and for isolating its reaction products for further characterization and use.

Theoretical and Computational Studies on 4 Azido 1 Butanesulfinyl Chloride

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

The electronic structure, which governs the molecule's reactivity and spectroscopic properties, can be elucidated through analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 4-azido-1-butanesulfinyl chloride, the HOMO is expected to have significant contributions from the lone pairs of the azide (B81097) and sulfur atoms, while the LUMO is likely to be centered on the antibonding orbitals of the sulfinyl chloride group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Key Geometric and Electronic Parameters for this compound (Illustrative) This table is illustrative and based on general principles of computational chemistry, as specific data for this compound is not available.

| Parameter | Predicted Value Range | Computational Method |

| C-S Bond Length | 1.80 - 1.85 Å | DFT/B3LYP/6-31G(d) |

| S-Cl Bond Length | 2.05 - 2.15 Å | DFT/B3LYP/6-31G(d) |

| N-N-N Angle (Azide) | 170 - 175° | DFT/B3LYP/6-31G(d) |

| HOMO Energy | -8.0 to -9.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -1.0 to -2.5 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 6.0 to 8.0 eV | DFT/B3LYP/6-31G(d) |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. For this compound, DFT studies could map out the potential energy surfaces for various reactions, such as nucleophilic substitution at the sulfinyl chloride group or thermal decomposition of the azide moiety. By identifying the transition state structures and calculating their associated activation energies, researchers can predict the feasibility and kinetics of different reaction pathways. rsc.org

For instance, a DFT study could model the reaction of this compound with a nucleophile, such as an alcohol or an amine. This would involve locating the transition state for the nucleophilic attack on the sulfur atom and determining the energy barrier for the reaction. Such studies are crucial for understanding the reactivity of the sulfinyl chloride group and for designing synthetic routes that utilize this functionality. Similarly, DFT could be used to investigate the thermal stability of the azide group by calculating the energy required to extrude nitrogen gas, a common decomposition pathway for azides.

Conformational Analysis and Energy Minima of this compound

Computational methods, particularly DFT and molecular mechanics, are well-suited for exploring the conformational landscape of molecules like this compound. By systematically rotating the dihedral angles of the C-C and C-S bonds, a potential energy surface can be generated. From this surface, the various staggered and eclipsed conformations can be identified. For a butyl chain, the anti and gauche conformers are of particular interest. The presence of the bulky and polar azide and sulfinyl chloride groups will introduce additional steric and electrostatic interactions that will further influence the conformational preferences. For example, attractive or repulsive interactions between the azide and sulfinyl chloride groups could favor specific folded or extended conformations.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations typically focus on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a large ensemble of molecules in the condensed phase (liquid or solid). MD simulations provide insights into the intermolecular forces that govern the bulk properties of a substance, such as its density, viscosity, and boiling point.

For this compound, MD simulations would involve defining a force field that accurately describes the interactions between molecules. This force field would include terms for van der Waals interactions, electrostatic interactions (dipole-dipole), and hydrogen bonding (if applicable). The simulations would then track the positions and velocities of all atoms over time, allowing for the analysis of how the molecules pack together and interact with each other. The polar sulfinyl chloride and azide groups are expected to lead to significant dipole-dipole interactions, which would play a major role in the liquid structure.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry plays a vital role in interpreting and predicting spectroscopic data. For this compound, theoretical calculations can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies can be calculated using DFT, which provides information about the characteristic stretching and bending modes of the various functional groups. The azide group, for instance, has a strong and characteristic asymmetric stretching frequency typically found around 2100 cm⁻¹. The S=O stretch of the sulfinyl chloride would also have a distinct frequency. Comparing these predicted spectra with experimentally obtained spectra is a powerful way to confirm the structure of a synthesized compound. researchgate.netnih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can predict the ¹H and ¹³C NMR spectra, providing valuable information about the electronic environment of each atom in the molecule. Discrepancies between predicted and experimental spectra can point to specific structural features or conformational effects that were not initially considered. arxiv.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) This table is illustrative and based on general principles of computational chemistry and known group frequencies, as specific data for this compound is not available.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Azide (-N₃) | Asymmetric Stretch | 2090 - 2140 |

| Azide (-N₃) | Symmetric Stretch | 1200 - 1300 |

| Sulfinyl Chloride (-S(O)Cl) | S=O Stretch | 1100 - 1150 |

| Sulfinyl Chloride (-S(O)Cl) | S-Cl Stretch | 400 - 500 |

| Alkyl Chain (C-H) | Stretch | 2850 - 3000 |

Role of 4 Azido 1 Butanesulfinyl Chloride As a Versatile Synthetic Building Block in Academic Research

Precursor for Bioorthogonal Ligation Tags in Chemical Biology Research

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govescholarship.org The azide (B81097) group is one of the most widely used functional groups in this field due to its small size, stability, and specific reactivity with alkynes or phosphines. nih.govnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are cornerstone reactions in bioorthogonal chemistry, used for labeling and imaging biomolecules such as glycans, proteins, and nucleic acids. nih.govresearchgate.net

4-Azido-1-butanesulfinyl chloride can serve as a precursor for creating novel bioorthogonal ligation tags. The sulfinyl chloride can be reacted with a variety of nucleophiles (e.g., amines, alcohols) to attach the 4-azidobutyl moiety to a molecule of interest. This molecule can then be introduced into a biological system, and the azide terminus can be used for subsequent ligation with a probe or another molecule functionalized with an alkyne. This dual functionality allows for a modular approach to designing complex biological probes. The Staudinger ligation, a reaction between an azide and a phosphine, is another key bioorthogonal transformation where this compound could find use. nih.gov

Below is a table showcasing representative bioorthogonal reactions where an azide functionality, such as the one present in this compound, is crucial.

| Reaction Type | Reactants | Key Features | Typical Application |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide, Terminal Alkyne, Copper(I) Catalyst | High yield, high regioselectivity, robust reaction conditions. sigmaaldrich.com | Biomolecule labeling, synthesis of 1,4-disubstituted triazoles. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Organic Azide, Strained Cyclooctyne | Copper-free, suitable for live-cell imaging. nih.gov | In vivo bioconjugation, labeling of biomolecules in living organisms. |

| Staudinger Ligation | Organic Azide, Engineered Phosphine | Forms a stable amide bond, one of the first bioorthogonal reactions developed. nih.govnih.gov | Cell surface glycan labeling, protein modification. |

| Tetrazine Ligation | Tetrazine, Alkene/Alkyne | Extremely fast kinetics, produces nitrogen gas as the only byproduct. nih.gov | In vivo imaging, rapid probe conjugation. |

Scaffold for Novel Heterocyclic Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The development of new methods for their synthesis is a continuous area of research. Sulfur-containing heterocycles, in particular, exhibit a wide range of biological activities. nih.gov Sulfonyl chlorides have been widely used as precursors for synthesizing various heterocyclic systems. google.com

This compound presents an interesting scaffold for the synthesis of novel heterocycles containing both sulfur and nitrogen. The sulfinyl chloride moiety can undergo cyclization reactions with suitable functional groups within the same molecule or with external reagents. For instance, it could be used to synthesize cyclic sulfinamides or other sulfur-containing rings. Simultaneously, the azide group can be transformed into other nitrogen-containing functionalities or used to construct a triazole ring through cycloaddition, leading to complex, polycyclic systems. researchgate.net The intramolecular reaction between the azide and a suitably positioned reactive partner, potentially derived from the sulfinyl chloride end, could also lead to novel heterocyclic ring systems.

The table below provides examples of strategies for synthesizing sulfur-containing heterocycles, illustrating the type of transformations the sulfinyl chloride moiety of the title compound could potentially undergo.

| Heterocycle Type | Precursor(s) | Reaction/Method | Reference |

| Benzothiazines | N-Aryl sulfinamides, Alkenes/Alkynes | Oxidation and Lewis acid-catalyzed cyclization | rsc.org |

| Indolototarol derivatives | Ketone-functionalized natural product, Phenylhydrazine | Fischer indole (B1671886) synthesis | nih.gov |

| Indolo-triazolo-pyridazinethiones | Amino-indolyl-triazole-thione, Aromatic aldehydes | Acid-catalyzed condensation and cyclization | researchgate.net |

| Sulfur-containing azines | Sulfanur chloride, Nucleophiles | Nucleophilic substitution | nih.gov |

Building Block for Advanced Polymeric Material Precursors

Polymers functionalized with azide groups are valuable materials because the azide serves as a versatile handle for post-polymerization modification. molaid.comlgcstandards.com Through click chemistry, these azide-functionalized polymers can be cross-linked to enhance their mechanical properties or conjugated with other molecules to introduce new functionalities. thieme.de For example, polyethylene (B3416737) glycol (PEG) chains can be attached to create antifouling surfaces. thieme.de

This compound could be utilized as a monomer or a functional initiator in polymer synthesis. By reacting the sulfinyl chloride with a suitable comonomer, the 4-azidobutane chain can be incorporated into a polymer backbone. The resulting polymer would have pendant azide groups ready for further modification. This approach allows for the creation of functional materials with tailored properties for applications in drug delivery, tissue engineering, and surface science. For instance, sulfonyl azide functionalized polymers have been shown to form nanoparticles through intramolecular crosslinking upon heating. lgcstandards.com

The following table summarizes different approaches to creating azide-functionalized polymers.

| Polymer Type | Method of Azide Incorporation | Purpose/Application | Reference |

| Polyolefins | Grafting with an azide monomer | To form long-chain branched or crosslinked polymers. molaid.com | |

| Polyurethanes | Synthesis from polymer diols with pendant azide groups | Surface modification via click chemistry for antifouling applications. thieme.de | |

| Polystyrene | Post-polymerization substitution of a terminal bromide | Creation of well-defined polymers with a terminal azide for click reactions. sigmaaldrich.com | |

| Sulfonyl azide copolymers | Copolymerization with sulfonyl azide monomers | Intramolecular crosslinking to form nanoparticles. lgcstandards.com |

Utility in the Construction of Natural Product Analogues

Natural products are a rich source of inspiration for drug discovery, but their complex structures often need to be modified to improve their efficacy, selectivity, or pharmacokinetic properties. chemrxiv.org The introduction of new functional groups into a natural product scaffold is a common strategy to create analogues with enhanced biological activity. The use of click chemistry, relying on the azide-alkyne cycloaddition, has become a powerful tool for this purpose.

This compound can act as a linker to attach an azido-functionalized side chain to a natural product. The sulfinyl chloride group can react with a hydroxyl or amino group on the natural product, thereby installing the 4-azidobutane moiety. This modification provides a handle for further derivatization via click chemistry, allowing for the rapid generation of a library of natural product analogues. This strategy has been successfully applied to various classes of natural products, including terpenoids and alkaloids, to synthesize derivatives with potent antiproliferative and antibacterial activities. The modification of natural products like totarol (B1681349) has led to heterocyclic analogues with enhanced antimicrobial properties. nih.gov

| Natural Product Class | Modification Strategy | Resulting Activity | Reference |

| Terpenoids (Dehydroabietic acid) | Installation of azide/alkyne, followed by click reaction | Antiproliferative and antibacterial activities. | |

| Diterpenoid (Totarol) | Synthesis of fused heterocyclic analogues | Enhanced antimicrobial activity. nih.gov | |

| Alkaloids | Use of azide as a masked amino group or for cycloadditions | Total synthesis of complex bioactive molecules. | |

| Various | C-H functionalization to introduce new groups | Improved pharmacological attributes (potency, solubility). |

Contribution to Methodological Advancements in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Chiral sulfinyl compounds, such as sulfinamides, have emerged as powerful chiral auxiliaries and organocatalysts. The development of methods for the asymmetric synthesis of molecules containing a stereogenic sulfur atom is an active area of research.

This compound possesses a prochiral sulfur atom, making it a potential substrate for asymmetric transformations. Catalytic methods have been developed for the enantioselective synthesis of sulfinate esters from sulfinyl chlorides using chiral catalysts. nih.gov Applying such methods to this compound could, in principle, yield chiral sulfinates that bear an azide functionality. These chiral bifunctional molecules would be valuable building blocks, enabling the introduction of a stereocenter and a bioorthogonal handle in a single step. Such reagents could be used in the synthesis of complex chiral molecules, including pharmaceutical intermediates.

The table below highlights key approaches in asymmetric synthesis involving sulfinyl compounds.

| Synthetic Goal | Method | Key Reagent/Catalyst | Reference |

| Enantioenriched Sulfinate Esters | Asymmetric condensation of prochiral sulfinates and alcohols | Pentanidium organocatalyst | nih.gov |

| Enantioenriched Sulfinate Esters | Dynamic kinetic resolution of sulfinyl chlorides with alcohols | Cinchona alkaloid catalysts | nih.gov |

| Asymmetric Synthesis of Sulfoximines | Transfer from an enantiopure bifunctional S(VI) reagent | Chiral sulfur fluorine exchange (SuFEx) template | |

| Diastereomeric Sulfinamides | In situ reduction of sulfonyl chlorides and reaction with chiral amines | Triphenylphosphine (reducing agent), chiral amine | researchgate.net |

Future Directions and Emerging Research Opportunities in 4 Azido 1 Butanesulfinyl Chloride Chemistry

Development of Novel Catalytic Systems for its Transformations

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of 4-Azido-1-butanesulfinyl chloride. The presence of two distinct reactive sites, the azide (B81097) and the sulfinyl chloride, calls for catalysts that can selectively target one group over the other or enable tandem reactions involving both.

Future research will likely focus on several key areas of catalysis:

Transition Metal Catalysis: Transition metals have proven effective in catalyzing reactions of both azides and sulfur compounds. rsc.org For instance, rhodium complexes are known to efficiently catalyze the cleavage of S-S bonds and could potentially be adapted for transformations involving the sulfinyl group. mdpi.com Similarly, palladium-catalyzed reactions are well-established for the formation of azido (B1232118) derivatives. rsc.org The development of catalysts that can mediate cross-coupling reactions, C-H functionalization, or cyclization reactions involving either the azide or sulfinyl chloride moiety of this compound is a promising research direction. The challenge will lie in achieving high chemo- and regioselectivity.

Organocatalysis: Organocatalysis offers a metal-free alternative for activating the functional groups of this compound. Chiral organocatalysts, particularly those based on organosulfur compounds, have been successfully employed in asymmetric synthesis. acs.org Future work could explore the use of chiral amines, phosphines, or N-heterocyclic carbenes (NHCs) to catalyze enantioselective transformations at the sulfinyl chloride center or to modulate the reactivity of the azide group.

Biocatalysis: The use of enzymes for the transformation of organosulfur compounds is a growing field. While not yet explored for this compound, enzymes could offer unparalleled selectivity and operate under mild, environmentally benign conditions. Future research may involve screening for or engineering enzymes that can catalyze specific reactions, such as the stereoselective reduction of the sulfinyl group or the enzymatic functionalization of the azide.

A comparative look at potential catalytic approaches is presented in the table below:

| Catalytic Approach | Potential Advantages | Potential Challenges |

| Transition Metal Catalysis | High reactivity, broad substrate scope, well-established methods for related compounds. rsc.orgmdpi.com | Potential for metal contamination in products, catalyst poisoning by sulfur, achieving selectivity between the two functional groups. nih.gov |

| Organocatalysis | Metal-free, often milder reaction conditions, potential for asymmetric catalysis. acs.org | Lower catalytic activity compared to transition metals, catalyst loading may be higher. |

| Biocatalysis | High selectivity (chemo-, regio-, and enantio-), environmentally friendly conditions. | Limited substrate scope, enzyme stability and availability can be issues. |

Exploration of Photoredox and Electrochemical Reactivity

Photoredox and electrochemical methods offer powerful, non-thermal approaches to generate highly reactive intermediates from this compound. These techniques could unlock novel reaction pathways that are not accessible through traditional thermal methods.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of radical intermediates under mild conditions. mdpi.comnih.gov The azide group of this compound could potentially be activated by photoredox catalysts to generate a nitrogen-centered radical, which could then participate in a variety of transformations, such as C-H amination or cycloaddition reactions. Similarly, the sulfinyl chloride moiety could be a precursor to sulfur-centered radicals. nih.gov Research in this area would involve identifying suitable photocatalysts and exploring the subsequent reactivity of the generated radical species.

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for oxidation and reduction reactions. nih.gov The electrochemical reduction of related sulfonyl chlorides is known to produce sulfinate and sulfide (B99878) ions. redalyc.org Applying electrochemical methods to this compound could lead to the selective reduction of either the sulfinyl chloride to a sulfenate or the azide to an amine, depending on the applied potential. This would provide a controlled and "green" route to a range of derivatives. The redox potential of the azide/azidyl couple has been a subject of study and could inform the design of selective electrochemical transformations. acs.org

Integration into Flow Chemistry Methodologies

Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving potentially hazardous reagents or intermediates. acs.org The integration of this compound into flow chemistry setups is a logical and promising future direction.

The inherent safety risks associated with organic azides, which can be explosive, are significantly mitigated in continuous flow systems where only small amounts of the reactive species are present at any given time. cam.ac.uk Furthermore, the exothermic nature of reactions involving sulfonyl and sulfinyl chlorides can be effectively managed in flow reactors with their high surface-area-to-volume ratio, allowing for efficient heat dissipation. nih.govrsc.org

Future research in this area could focus on:

Telescoped Synthesis: Developing multi-step flow processes where this compound is generated in situ and immediately used in a subsequent reaction without isolation. This would improve efficiency and reduce handling of the potentially hazardous intermediate.

Automated Optimization: Utilizing automated flow systems to rapidly screen reaction conditions (temperature, pressure, residence time, catalyst loading) to optimize the synthesis of derivatives of this compound.

Scale-up Production: Leveraging the scalability of flow chemistry to produce larger quantities of this compound or its derivatives for further research and potential applications.

Computational Design of Novel Derivatives with Enhanced Reactivity

Computational chemistry provides a powerful tool for understanding the reactivity of molecules and for the in-silico design of new derivatives with tailored properties. researchgate.netmdpi.com For this compound, computational studies can offer valuable insights into its structure, electronics, and reaction mechanisms.

Key areas for computational investigation include:

Reaction Pathway Analysis: Using Density Functional Theory (DFT) and other computational methods to model the transition states and reaction energies of various transformations of this compound. This can help to predict the feasibility of new reactions and to understand the factors that control selectivity.

Design of Novel Derivatives: Computationally designing new derivatives of this compound with enhanced reactivity or selectivity. For example, the introduction of different substituents on the butane (B89635) chain could modulate the electronic properties of the azide and sulfinyl chloride groups.

Spectroscopic Prediction: Calculating spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new compounds derived from this compound.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The bifunctional nature of this compound makes it an attractive candidate for interdisciplinary research, particularly at the interface of synthetic chemistry and chemical biology. The azide group is a well-established functional handle for "click chemistry," a powerful bioconjugation technique. stanford.edu

Potential interdisciplinary applications to be explored include:

Bioconjugation: Using this compound as a linker to attach small molecules, probes, or drugs to biomolecules such as proteins or nucleic acids. The sulfinyl chloride could be used to attach the linker to a molecule of interest, while the azide would be available for subsequent click chemistry ligation to a biomolecule.

Chemical Probes: Designing and synthesizing chemical probes based on the this compound scaffold to study biological processes. The sulfinyl group could act as a reactive handle for covalent modification of target proteins, while the azide could be used for reporter tag installation.

Drug Discovery: The sulfinyl and azide functionalities are present in various biologically active molecules. wikipedia.orgbiorxiv.org Exploring the synthesis of novel compounds derived from this compound as potential therapeutic agents is a promising avenue for future research.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 4-Azido-1-butanesulfinyl Chloride to ensure stability?

- Methodological Answer : Sulfinyl chlorides and azides are typically moisture- and temperature-sensitive. Based on analogous compounds (e.g., benzoyl chloride derivatives), storage at -20°C under inert gas (argon or nitrogen) is advised to prevent hydrolysis and thermal decomposition . Use airtight, amber glass vials to minimize light exposure. Stability tests under varying conditions (e.g., humidity, temperature) should precede long-term storage.

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Synthesis often involves sulfinylation of 4-azido-1-butanol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps:

Azide introduction : React 1,4-butanediol with NaN₃ under acidic conditions.

Sulfinylation : Treat the azido alcohol with SOCl₂ in dry dichloromethane (DCM) at 0–5°C .

Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1). Quench excess SOCl₂ with anhydrous Na₂CO₃.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Explosivity : Azides can form explosive byproducts; avoid friction, heat, or shock. Use blast shields and small-scale reactions.

- Toxicity : Wear nitrile gloves, goggles, and a fume hood. In case of skin contact, wash immediately with soap/water and seek medical attention .

- Spill management : Neutralize with a 10% sodium bicarbonate solution and absorb with inert material (vermiculite).

Advanced Research Questions

Q. How can researchers mitigate unintended side reactions when using this compound in click chemistry?

- Methodological Answer :

- Side reactions : Competing hydrolysis (forming sulfinic acid) or Cu-catalyzed cycloaddition interference.

- Mitigation strategies :

Dry conditions : Use molecular sieves (3Å) in solvents like DMF or THF.

Temperature control : Pre-cool reagents to -20°C before mixing.

Catalyst optimization : Employ Cu(I) ligands (e.g., TBTA) to suppress azide decomposition .

Validate purity via ¹H NMR (δ 3.5–4.0 ppm for -SOCl; δ 1.6–2.2 ppm for azide-CH₂).

Q. How should discrepancies in reaction yields across experimental batches be addressed?

- Methodological Answer :

- Systematic testing : Vary parameters (temperature, stoichiometry, solvent polarity) using a Design of Experiments (DoE) approach.

- Contradiction analysis : Compare NMR/IR spectra to identify impurities (e.g., sulfonic acid byproducts from hydrolysis). Cross-validate with HPLC-MS for trace analysis .

Example table for yield optimization:

| Batch | Temperature (°C) | Solvent | Yield (%) | Impurity (%) |

|---|---|---|---|---|

| 1 | 0 | DCM | 72 | 5 |

| 2 | 25 | THF | 58 | 12 |

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Confirm stereochemistry at the sulfinyl center.

- Dynamic NMR : Detect rotational barriers in sulfinamide intermediates.

- DFT calculations : Model transition states for sulfinylation pathways.

For example, compare computed IR spectra (B3LYP/6-31G*) with experimental data to validate bond vibrations (S=O stretch ~1060 cm⁻¹) .

Data Contradiction and Validation

Q. How to reconcile conflicting stability data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled degradation study : Expose the compound to buffered solutions (pH 2–12) at 25°C. Monitor decomposition via UV-Vis (λmax ~270 nm for azide) and HPLC .

- Mechanistic insight : Acidic conditions may protonate the sulfinyl group, accelerating hydrolysis. Alkaline conditions could promote azide dimerization.

Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.